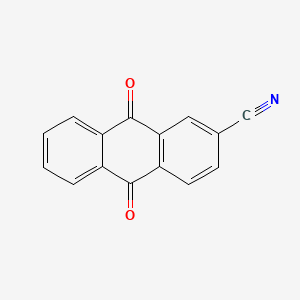

9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is an organic compound with the molecular formula C15H7NO2 It is a derivative of anthracene, characterized by the presence of two ketone groups at the 9 and 10 positions and a nitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene-2-carbonitrile using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can also be employed to achieve selective oxidation with minimal by-products. The choice of catalyst and reaction conditions is optimized to maximize the yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols or completely reduce the compound to anthracene derivatives.

Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.

Reduction: Alcohols, anthracene derivatives.

Substitution: Amides, esters, and other functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as bioactive molecules. The nitrile group can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic applications. These compounds may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making them candidates for drug development.

Industry

In industry, this compound is used in the production of dyes, pigments, and organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile depends on its specific application. In electronic applications, its conjugated system allows for efficient charge transport, making it useful in semiconducting materials. In biological systems, the compound’s activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

9,10-Anthraquinone: Similar in structure but lacks the nitrile group.

2-Cyanoanthracene: Contains a nitrile group but lacks the ketone groups.

Anthracene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is unique due to the combination of ketone and nitrile functional groups, which impart distinct chemical reactivity and electronic properties. This combination allows for a broader range of chemical modifications and applications compared to similar compounds.

Biological Activity

9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the anthraquinone family, characterized by a fused three-ring structure with two ketone groups and a cyano group. Its chemical formula is C15H9N2O2, and it exhibits properties that may contribute to its biological efficacy.

Mechanisms of Biological Activity

Research indicates that compounds in the anthraquinone family can exhibit various biological activities, including:

- Antitumor Activity : Anthraquinones have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Certain derivatives of anthraquinones act as inhibitors for enzymes like carbonic anhydrase, which is implicated in tumor progression.

- Antimicrobial Effects : Some studies suggest that these compounds possess antifungal and antibacterial properties.

Antitumor Activity

A study highlighted the antitumor effects of 9,10-dioxo-9,10-dihydroanthracene derivatives in glioma models. The compound demonstrated significant cytotoxicity against glioblastoma cells (A549) when used in combination with platinum-based drugs. The results suggested enhanced efficacy compared to traditional treatments like cisplatin .

Enzyme Inhibition

Inhibitory activity against carbonic anhydrase (CA) isoforms has been documented for anthraquinone-based compounds. For instance, derivatives with structural modifications showed varying degrees of selectivity and potency against hCA II and hCA IX isoforms. The inhibition data indicated that certain modifications could enhance inhibitory activity significantly .

Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways. The study utilized various assays to measure cell viability and apoptosis markers, confirming the compound's potential as a chemotherapeutic agent .

Study 2: Enzyme Inhibition Profile

Another study focused on the synthesis of novel derivatives based on this compound and evaluated their inhibitory effects on carbonic anhydrase. The results indicated that specific structural modifications led to increased potency against tumor-associated isoforms, suggesting a promising avenue for drug development targeting cancer metabolism .

Data Summary

Properties

CAS No. |

37649-98-2 |

|---|---|

Molecular Formula |

C15H7NO2 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

9,10-dioxoanthracene-2-carbonitrile |

InChI |

InChI=1S/C15H7NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H |

InChI Key |

WOUWMLCELPTUSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.